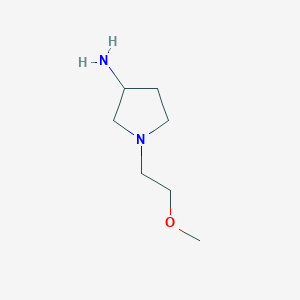

1-(2-Methoxyethyl)pyrrolidin-3-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-methoxyethyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWRVWNAMHIATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096335-57-7 | |

| Record name | 1-(2-methoxyethyl)pyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methoxyethyl Pyrrolidin 3 Amine and Its Analogues

Direct Synthetic Approaches

Direct synthetic methods offer a straightforward pathway to 1-(2-methoxyethyl)pyrrolidin-3-amine by functionalizing readily available pyrrolidine-based starting materials. These approaches are often favored for their atom economy and fewer synthetic steps.

N-Alkylation of Pyrrolidin-3-amines with 2-Methoxyethyl Electrophiles

A primary direct route to this compound involves the N-alkylation of a suitable pyrrolidin-3-amine precursor. This reaction typically employs a 2-methoxyethyl electrophile, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the pyrrolidine (B122466) ring attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide leaving group.

To achieve selective mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, it is often advantageous to use a protected form of the 3-amino group, such as a tert-butoxycarbonyl (Boc) carbamate. The synthesis would commence with the N-alkylation of tert-butyl (pyrrolidin-3-yl)carbamate with a 2-methoxyethyl halide in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the hydrogen halide byproduct. The subsequent removal of the Boc protecting group under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, would yield the desired this compound.

| Starting Material | Electrophile | Base | Solvent | Deprotection Reagent | Product |

| tert-Butyl (pyrrolidin-3-yl)carbamate | 2-Bromoethyl methyl ether | K₂CO₃ | Acetonitrile | TFA | This compound |

| tert-Butyl (pyrrolidin-3-yl)carbamate | 2-Chloroethyl methyl ether | DIPEA | DMF | HCl in Dioxane | This compound |

Nucleophilic Substitution Reactions in Pyrrolidine Ring Functionalization

An alternative direct approach involves the nucleophilic substitution of a leaving group at the 3-position of a 1-(2-methoxyethyl)pyrrolidine. This strategy begins with the synthesis of a pyrrolidine ring already bearing the N-(2-methoxyethyl) substituent. For instance, 1-(2-methoxyethyl)pyrrolidin-3-ol (B1395827) can be converted to a derivative with a better leaving group at the 3-position, such as a tosylate or mesylate. The reaction of this activated intermediate with a nitrogen nucleophile, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097) followed by reduction, would furnish this compound.

A European patent describes a related process for preparing 3-amino-pyrrolidine derivatives. nih.gov In this method, a pyrrolidine derivative with a protected hydroxyl group at the 3-position is reacted with a primary amine. nih.gov Adapting this methodology, one could envision reacting a 1-(2-methoxyethyl)pyrrolidine with a protected 3-hydroxy group with a suitable amine source under pressure to yield the target compound. nih.gov For example, reacting methanesulfonic acid (S)-1-benzyl-pyrrolidin-3-yl ester with ammonia in an autoclave at elevated temperatures has been reported to produce (S)-1-benzyl-pyrrolidin-3-ylamine. nih.gov A similar strategy could be applied to a 1-(2-methoxyethyl)pyrrolidin-3-yl mesylate.

| Substrate | Nucleophile | Conditions | Product |

| 1-(2-Methoxyethyl)pyrrolidin-3-yl methanesulfonate | Sodium Azide, then H₂/Pd-C | 1. DMF, heat; 2. Methanol | This compound |

| 1-(2-Methoxyethyl)pyrrolidin-3-yl p-toluenesulfonate | Ammonia | Autoclave, high pressure, heat | This compound |

Indirect Synthetic Strategies via Precursors and Functional Group Interconversions

Indirect synthetic strategies focus on the construction of the pyrrolidine ring from acyclic precursors, often allowing for greater control over stereochemistry and substitution patterns. These methods typically involve cyclization reactions as the key ring-forming step.

Cyclization Reactions for Pyrrolidine Ring Assembly

The intramolecular aza-Michael reaction is a powerful tool for the synthesis of pyrrolidines. rsc.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. To synthesize a precursor for this compound, one could start with an acyclic substrate containing a 2-methoxyethylamino group and a suitably positioned Michael acceptor.

For example, the reaction of 2-methoxyethylamine (B85606) with an appropriate α,β-unsaturated ester or ketone bearing a leaving group at the γ-position could generate an intermediate that, upon cyclization, would form a 3-functionalized 1-(2-methoxyethyl)pyrrolidone. Subsequent reduction of the carbonyl group and conversion of the 3-substituent to an amino group would yield the final product. The stereochemical outcome of the aza-Michael addition can often be controlled through the use of chiral catalysts or auxiliaries, allowing for the synthesis of enantiomerically enriched pyrrolidines. nih.gov Tandem reactions combining a cross-metathesis with an intramolecular aza-Michael addition have been developed, offering an efficient route to cyclic β-amino carbonyl derivatives. organic-chemistry.org

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the construction of a variety of carbo- and heterocyclic rings, including pyrrolidines. nih.gov The synthesis of a precursor for this compound via RCM would typically start with an acyclic diene substrate. Specifically, a diallylamine (B93489) derivative bearing a 2-methoxyethyl group on the nitrogen atom would be a suitable precursor.

The RCM reaction is catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts, and proceeds through a series of cycloaddition and cycloreversion steps to form a cyclic olefin and a volatile alkene byproduct, typically ethylene. The resulting 1-(2-methoxyethyl)-2,5-dihydropyrrole could then be further functionalized. For instance, epoxidation of the double bond followed by ring-opening with an amine nucleophile and subsequent reduction would introduce the 3-amino group. The choice of catalyst and reaction conditions can influence the efficiency of the RCM reaction, particularly with electron-rich amine substrates. nih.gov

| Precursor | Catalyst | Product of RCM | Subsequent Steps | Final Product |

| N,N-Diallyl-2-methoxyethylamine | Grubbs' Second Generation Catalyst | 1-(2-Methoxyethyl)-2,5-dihydropyrrole | 1. Epoxidation (e.g., m-CPBA) 2. Ring-opening with NH₃ 3. Reduction | This compound |

| N-Allyl-N-(but-3-en-1-yl)-2-methoxyethylamine | Hoveyda-Grubbs Second Generation Catalyst | 1-(2-Methoxyethyl)-2,5-dihydropyrrole | As above | This compound |

Cyclization from Aminocyclopropane Precursors

The use of donor-acceptor (DA) cyclopropanes represents a valuable strategy for the synthesis of substituted pyrrolidinones, which can be precursors to pyrrolidines. This method involves the Lewis acid-catalyzed ring-opening of a DA cyclopropane (B1198618) by a primary amine, such as an aniline (B41778) or benzylamine, to form a γ-amino ester intermediate. This intermediate then undergoes in situ lactamization to yield the corresponding pyrrolidin-2-one. mdpi.com

This transformation is efficient for a range of DA cyclopropanes where the donor substituent is an electron-rich (hetero)aryl or styryl group. A variety of substituents on both the cyclopropane and the aniline, including halogens, alkyl, and alkoxy groups, are well-tolerated. mdpi.com The reaction essentially treats the donor-acceptor cyclopropane as a 1,4-C,C-dielectrophile and the amine as a 1,1-dinucleophile. mdpi.com

| Catalyst | Amine | Solvent | Temperature | Outcome | Reference |

| Ni(ClO₄)₂·6H₂O | Aniline | Toluene | Reflux | In situ lactamization to pyrrolidin-2-one | mdpi.com |

| Y(OTf)₃ | Benzylamine | DCE | Room Temp -> Reflux | Formation of γ-amino ester followed by lactamization | mdpi.com |

Cyclic Ether Ring-Opening Approaches for N-Heterocycle Formation

The formation of N-heterocycles, including pyrrolidines, can be achieved through the ring-opening of cyclic ethers. While cyclic ethers like tetrahydrofuran (B95107) are generally stable, their ring-opening can be facilitated by Lewis acids, which activate the C-O bond. researchgate.net This activation allows for nucleophilic attack, leading to the formation of a new carbon-nucleophile bond and the cleavage of the ether linkage.

This strategy is a key step in various synthetic pathways. For instance, furan (B31954) can be reduced to tetrahydrofuran, which is then converted into 1,4-dihalobutanes. These dihalides can subsequently be used to prepare pyrrolidine through reactions with primary amines. msu.edu This multi-step process leverages the reactivity of the cyclic ether precursor to introduce the necessary functionality for cyclization into the desired pyrrolidine ring system. Saturated oxygen heterocycles are valuable synthetic intermediates as they can undergo both ring-opening and ring-expansion reactions, providing versatile routes to various heterocyclic structures. nih.gov

| Cyclic Ether Precursor | Reagents | Intermediate | Final Product | Reference |

| Furan | 1. Pd-catalyzed hydrogenation 2. Reagents to form dihalide | Tetrahydrofuran -> 1,4-Dihalobutane | Pyrrolidine | msu.edu |

| Tetrahydrofuran | POCl₃, DBU, Arylamine | Not specified | N-Aryl-substituted azacycles | organic-chemistry.org |

Reductive Amination Routes to Pyrrolidine Derivatives

Reductive amination is a highly efficient and widely utilized method for the synthesis of pyrrolidine derivatives. nih.gov This approach typically involves the reaction of a dicarbonyl compound with a primary amine to form C=N intermediates, which are then reduced to form the corresponding C-N bonds, with water being the only byproduct. nih.gov This method provides a direct route to N-substituted pyrrolidines.

An iridium-catalyzed successive reductive amination of diketones with anilines has been developed, offering good to excellent yields of N-aryl-substituted pyrrolidines under mild conditions. nih.gov This protocol utilizes transfer hydrogenation, avoiding the need for stoichiometric amounts of expensive hydrides or silanes that are often required in traditional reductive amination procedures. nih.gov The reaction is scalable and can be performed in environmentally friendly solvents like water, highlighting its potential for practical applications in organic synthesis. nih.gov

| Catalyst System | Reactants | Product | Key Features | Reference |

| Iridium complex | Diketones, Anilines | N-Aryl-substituted pyrrolidines | Mild conditions, Transfer hydrogenation, Good to excellent yields | nih.gov |

| Sodium borohydride (B1222165) / Acid activator | Aldehydes/Ketones, Amines | Substituted amines (can be adapted for cyclization) | Solvent-free conditions | organic-chemistry.org |

| Nickel nanoparticles | Aldehydes, Amines | Substituted amines | Transfer hydrogenation with isopropanol | organic-chemistry.org |

Mannich Reactions in the Context of Pyrrolidine Core Synthesis

The Mannich reaction is a powerful tool for carbon-carbon bond formation and is instrumental in the synthesis of various nitrogen-containing heterocycles, including the pyrrolidine core. A notable application is the intramolecular redox-Mannich reaction, which provides access to complex fused heterocyclic systems containing a pyrrolidine ring. nih.gov

| Reaction Type | Reactants | Key Intermediate | Product Type | Reference |

| Intramolecular Redox-Mannich | Pyrrolidine, 2-Formylaryl malonates | Azomethine ylide | Fused pyrrolidine heterocycles | nih.gov |

| Enamine-mediated Mannich | 2-Ethoxypyrrolidines, Methyl(alkyl/aryl)ketones | Enamine | 2-(Acylmethylene)pyrrolidine derivatives | rsc.org |

Transformations of Related Heterocyclic Precursors for Pyrrolidine Introduction

The synthesis of pyrrolidine derivatives can also be achieved by transforming other existing heterocyclic structures. This strategy is particularly useful when the starting heterocycle is readily available or provides a convenient scaffold for introducing the desired functionality. nih.gov

For example, a stereoselective synthesis of a pyrrolidine derivative can commence from an oxazine (B8389632) precursor. The key steps involve ozonolysis to open the oxazine ring, followed by an intramolecular cyclization of the resulting aminoaldehyde to form the pyrrolidine ring. nih.gov This method highlights how a more complex heterocycle can be deconstructed and then reassembled to create the target pyrrolidine scaffold. The choice of the starting heterocycle and the specific transformation sequence allows for control over the stereochemistry of the final product.

| Starting Heterocycle | Key Transformation Steps | Resulting Intermediate | Final Product | Reference |

| Oxazine | 1. Ozonolysis (ring opening) 2. Intramolecular cyclization | Aminoaldehyde | Pyrrolidine derivative | nih.gov |

| Furan | 1. Reduction 2. Conversion to dihalide 3. Reaction with amine | Tetrahydrofuran -> 1,4-Dihalobutane | Pyrrolidine | msu.edu |

Catalytic and Asymmetric Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. In the context of pyrrolidine synthesis, both metal-catalyzed and organocatalytic approaches have been developed to construct the pyrrolidine scaffold, often with excellent control over stereochemistry.

Organocatalytic Strategies for Pyrrolidine Scaffolds

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including pyrrolidine-based structures. bohrium.com These strategies can be broadly categorized into one-step and sequential approaches. acs.org The one-step methods often involve [3+2] cycloaddition reactions, which are highly atom-economical for constructing the five-membered ring. acs.orgnih.gov

These cycloadditions can be promoted by various organocatalytic activation modes, including iminium ion activation, chiral Brønsted acid catalysis, and bifunctional organocatalysis. acs.orgresearchgate.net For instance, cinchona-derived bifunctional amino-squaramide catalysts have been successfully employed in asymmetric cascade reactions to produce highly substituted pyrrolidines with a quaternary stereocenter at the 3-position in high enantioselectivities. rsc.org Sequential approaches, on the other hand, involve the initial construction of a chiral linear precursor followed by a cyclization step. researchgate.net These organocatalytic methods have significantly enriched the synthetic toolbox for accessing chiral pyrrolidines for various applications. researchgate.net

| Organocatalytic Strategy | Key Reaction Type | Catalyst Type | Product Features | Reference |

| One-step approach | [3+2] Cycloaddition | Iminium activation, Chiral Brønsted acid, Bifunctional organocatalysis | Direct construction of pyrrolidine ring | acs.orgresearchgate.net |

| Cascade Reaction | Michael addition/Cyclization | Cinchonidine derived amino-squaramide | Highly substituted pyrrolidines with quaternary stereocenter | rsc.org |

| Sequential approach | Construction of linear precursor followed by cyclization | Various organocatalysts | Controlled synthesis of chiral pyrrolidines | researchgate.net |

Transition Metal-Catalyzed Syntheses of Pyrrolidine Derivatives

Transition metal catalysis offers powerful and versatile tools for the construction of the pyrrolidine ring. These methods often provide high levels of efficiency and selectivity, enabling the synthesis of complex pyrrolidine structures from readily available starting materials.

One prominent strategy involves the intramolecular hydroamination of unactivated alkenes. For instance, rhodium and iridium complexes have been shown to be effective precatalysts for the cyclization of primary and secondary alkylamines containing a pendant alkene, leading to the formation of five- and six-membered nitrogen heterocycles in excellent yields. These reactions tolerate a variety of functional groups, making them highly valuable in synthetic campaigns. Similarly, gold(I) catalysts have been developed for the mild and effective hydroamination of unactivated olefins to form protected pyrrolidines, offering a broader substrate scope compared to some late-transition-metal systems.

Copper complexes have also emerged as versatile catalysts for pyrrolidine synthesis. A notable example is the copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. This approach allows for the direct formation of the pyrrolidine ring by creating a C-N bond at a remote, unactivated position, demonstrating high regio- and chemoselectivity under mild conditions. Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoride amides have provided insights into the catalytic cycle, which is proposed to proceed through a Cu(I)/Cu(II) pathway. nih.gov

Another powerful approach is the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners, catalyzed by transition metals. This method has gained attention for its high efficiency in constructing pyrrolidine-based systems. researchgate.net The versatility of this reaction allows for the incorporation of diverse functionalities into the final product.

The following table summarizes selected transition metal-catalyzed methods for the synthesis of pyrrolidine derivatives.

| Catalyst System | Reaction Type | Key Features |

| [Ir(COD)Cl]₂ | Intramolecular Hydroamination | Effective for unactivated alkenes with secondary amines without additional ligands. |

| Gold(I) Complexes | Intramolecular Hydroamination | Mild conditions, broad substrate scope for unactivated olefins. |

| Copper Complexes | Intramolecular C(sp³)-H Amination | High regio- and chemoselectivity, tolerates various functional groups. nih.gov |

| Cobalt Complexes | [2+2+2] Cycloaddition | Efficient construction of fused pyrrolidine systems from nitrogen-linked diynes. researchgate.net |

Photocatalytic Methods in α-Amine Synthesis

Visible light photocatalysis has revolutionized the synthesis of amines by enabling the generation of highly reactive intermediates under mild conditions. A key intermediate in many of these transformations is the α-amino radical, which can be generated from the single-electron oxidation of amines or the reduction of imines. snnu.edu.cnbeilstein-journals.org This radical can then participate in a variety of bond-forming reactions.

The generation of α-amino radicals from tertiary amines using a photocatalyst like Ru(bpy)₃Cl₂ is a well-established method. Upon one-electron oxidation of the amine, a proton is lost from the α-carbon to form the α-amino radical. This radical is a potent reducing agent and can also undergo addition to Michael acceptors or other radical traps. beilstein-journals.org

More recently, the photochemical single-electron reduction of imine derivatives has emerged as a powerful strategy for generating α-amino radical intermediates. snnu.edu.cn This umpolung approach provides access to nucleophilic α-amino radicals that can engage in a wide range of chemical transformations, including radical-radical couplings, additions to electrophiles, and reductive aminations. snnu.edu.cnresearchgate.netacs.org This methodology has been successfully applied to the synthesis of complex amine structures.

The following table highlights different photocatalytic approaches to α-amine synthesis.

| Precursor | Photocatalytic Method | Reactive Intermediate | Subsequent Reaction |

| Tertiary Amines | Single-Electron Oxidation | α-Amino Radical | Addition to Michael Acceptors |

| Imines | Single-Electron Reduction | α-Amino Radical | Radical-Radical Coupling, Addition to Electrophiles snnu.edu.cnacs.org |

| Carboxylates | Decarboxylative Oxidation | α-Amino Radical | Coupling with Radical Acceptors |

Asymmetric Induction Utilizing Chiral Catalysts and Auxiliaries

The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance in pharmaceutical research. Asymmetric induction, achieved through the use of chiral catalysts or auxiliaries, provides a powerful means to control the stereochemistry of the final product. nih.govnih.govacs.org

A variety of asymmetric organocatalytic methods have been developed for the synthesis of chiral polysubstituted pyrrolidines. researchgate.net These strategies can be broadly categorized into one-step and sequential approaches. The one-step approach often involves [3+2] cycloaddition reactions based on iminium activation, chiral Brønsted acid catalysis, or bifunctional organocatalysis. researchgate.net For instance, proline and its derivatives are widely used as organocatalysts in asymmetric aldol (B89426) and Michael reactions, which can be key steps in the synthesis of chiral pyrrolidine precursors. nih.gov

Chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction, are also extensively used in pyrrolidine synthesis. For example, chiral oxazolidinones derived from amino acids can be used to direct the diastereoselective addition of nucleophiles, leading to the formation of enantioenriched pyrrolidine precursors. acs.org After the desired stereocenter is set, the auxiliary can be cleaved to reveal the final product.

The table below provides examples of asymmetric strategies for pyrrolidine synthesis.

| Method | Chiral Source | Key Transformation | Stereochemical Outcome |

| Organocatalysis | Chiral Amines (e.g., Proline) | [3+2] Cycloaddition | High Enantioselectivity nih.govresearchgate.net |

| Chiral Auxiliary | (R)-Phenylglycinol | Diastereoselective Grignard Addition | High Diastereoselectivity acs.org |

| Metal Catalysis | Chiral Ligands | Asymmetric Hydrogenation | High Enantioselectivity |

| Biocatalysis | Enzymes | Kinetic Resolution | High Enantioselectivity |

Advanced Methodological Developments in Synthesis

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental footprint of chemical processes. Continuous flow synthesis and the application of green chemistry principles are at the forefront of these developments.

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. acs.orgresearchgate.netmtak.hu This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scale-up. nih.gov

The synthesis of N-heterocycles, including pyrrolidines, is well-suited to continuous flow systems. For example, the catalytic conversion of levulinic acid to N-heterocycles has been demonstrated in a continuous flow setup using a heterogeneous catalyst. nih.govfrontiersin.org This process allows for high conversion and selectivity with excellent catalyst stability.

Furthermore, multi-step syntheses can be telescoped in continuous flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. This not only improves efficiency but also reduces waste generation. The handling of hazardous reagents is also safer in a closed-loop flow system.

Principles of Green Chemistry in Pyrrolidine Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. numberanalytics.com In the context of pyrrolidine synthesis, these principles can be applied in various ways to minimize environmental impact. rasayanjournal.co.infrontiersin.orgtandfonline.com

One key aspect is the use of greener solvents. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to volatile organic compounds (VOCs). mdpi.com Reactions performed "on water" can sometimes lead to enhanced reactivity and selectivity. mdpi.com Solvent-free reactions, often facilitated by microwave irradiation or ball milling, represent another important green approach. tandfonline.com

The use of catalytic methods, particularly with earth-abundant and non-toxic metals, is a cornerstone of green chemistry. Catalysts reduce the amount of waste generated compared to stoichiometric reagents. Furthermore, the development of recyclable heterogeneous catalysts is a key area of research.

Atom economy, which measures the efficiency of a reaction in terms of how much of the starting materials are incorporated into the final product, is another important consideration. Reaction types that are inherently atom-economical, such as cycloadditions and rearrangements, are preferred.

The following table outlines the application of green chemistry principles to pyrrolidine synthesis.

| Green Chemistry Principle | Application in Pyrrolidine Synthesis |

| Prevention of Waste | Use of catalytic methods, high-yield reactions. |

| Atom Economy | Employing cycloaddition and rearrangement reactions. |

| Use of Safer Solvents | Utilizing water, ionic liquids, or solvent-free conditions. mdpi.com |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. |

| Use of Renewable Feedstocks | Synthesis from bio-based platform molecules like levulinic acid. nih.govfrontiersin.org |

| Catalysis | Development of recyclable heterogeneous catalysts. |

Structural Elucidation and Analytical Characterization of 1 2 Methoxyethyl Pyrrolidin 3 Amine

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

High-Resolution NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to map out the precise connectivity of atoms within 1-(2-Methoxyethyl)pyrrolidin-3-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring, the methoxyethyl side chain, and the amine group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. The spectrum for this compound would be expected to show seven distinct signals, corresponding to each carbon atom in the pyrrolidine ring, the ethyl group, and the methoxy (B1213986) group.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Methoxy group (-OCH₃) | 3.3 - 3.4 | 58 - 60 |

| Methylene group (-OCH₂CH₂N-) | 3.5 - 3.6 | 70 - 72 |

| Methylene group (-OCH₂CH₂N-) | 2.6 - 2.8 | 55 - 57 |

| Pyrrolidine ring protons (C2-H, C5-H) | 2.3 - 3.2 | 54 - 65 |

| Pyrrolidine ring proton (C3-H) | 3.0 - 3.5 | 48 - 52 |

| Pyrrolidine ring protons (C4-H) | 1.6 - 2.2 | 30 - 35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of the amine, ether, and alkane functionalities.

The primary amine (-NH₂) group would be identified by two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com The C-N stretching vibration of the amine and the pyrrolidine ring would appear in the 1000-1250 cm⁻¹ region. The presence of the ether linkage (C-O-C) is confirmed by a strong C-O stretching band, typically observed between 1070 and 1150 cm⁻¹. The aliphatic C-H bonds of the pyrrolidine ring and the ethyl chain would give rise to stretching vibrations in the 2850-3000 cm⁻¹ range and bending vibrations around 1350-1480 cm⁻¹. wpmucdn.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C-H Bend | 1350 - 1480 | Variable |

| C-O Stretch (ether) | 1070 - 1150 | Strong |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can offer insights into the structure through the analysis of fragmentation patterns.

For this compound (C₇H₁₆N₂O), the calculated monoisotopic mass is 144.1263 Da. In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 144. More commonly, under soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected at m/z 145. uni.lu

The fragmentation of the molecular ion would likely proceed through the cleavage of bonds adjacent to the nitrogen atoms and the ether oxygen, which are characteristic fragmentation pathways for amines and ethers. Common fragmentation would involve the loss of the methoxyethyl side chain or cleavage of the pyrrolidine ring.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 145.1336 |

| [M+Na]⁺ | 167.1155 |

| [M+K]⁺ | 183.0894 |

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound itself is publicly available, analysis of crystalline derivatives or closely related analogues would be invaluable. Such studies on similar substituted pyrrolidines would reveal how the substituents are oriented in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the primary amine, which dictates the crystal packing.

Elemental Combustion Analysis for Compositional Verification

Elemental combustion analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₇H₁₆N₂O) to verify the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 58.30% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 11.19% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.44% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.10% |

| Total | | | 144.218 | 100.00% |

Mechanistic Insights and Reactivity of 1 2 Methoxyethyl Pyrrolidin 3 Amine

Nucleophilic and Basic Properties of the Amine Functionality

1-(2-Methoxyethyl)pyrrolidin-3-amine possesses two amine functionalities: a tertiary amine integrated into the pyrrolidine (B122466) ring and a primary amine at the C3 position. These two centers exhibit distinct basic and nucleophilic characteristics.

Basicity : The basicity of an amine is determined by the availability of the nitrogen lone pair to accept a proton. The tertiary amine within the pyrrolidine ring is expected to be the more basic of the two. This is due to the electron-donating inductive effect of the three attached alkyl groups (the two ring carbons and the N-methoxyethyl group), which increases the electron density on the nitrogen atom. The primary amine at the C3 position has fewer electron-donating groups and is therefore comparatively less basic. Pyrrolidine itself exhibits significant basic properties, with the pKa of its conjugate acid being approximately 11.3. researchgate.net

Nucleophilicity : Nucleophilicity involves the donation of the lone pair to an electrophilic atom other than a proton. While related to basicity, it is more sensitive to steric hindrance. masterorganicchemistry.com The primary amine, being less sterically hindered, is generally a more effective nucleophile, particularly in reactions such as acylation. The tertiary amine is also nucleophilic but its reactivity can be diminished by the bulk of its substituents. In general, the nucleophilicity of cyclic amines like pyrrolidine is enhanced compared to acyclic analogues because the "tied-back" structure of the ring reduces steric hindrance around the nitrogen. researchgate.net

| Property | Ring Tertiary Amine (N1) | Exocyclic Primary Amine (C3) | Justification |

|---|---|---|---|

| Basicity | Higher | Lower | Greater electron-donating inductive effect from three alkyl substituents on the tertiary amine. |

| Nucleophilicity | Good (Sterically hindered) | Excellent (Less hindered) | Primary amine is more accessible to electrophiles. Tertiary amine reactivity is modulated by steric bulk. |

Investigation of Specific Reaction Pathways

The dual amine functionalities allow for a range of specific reaction pathways, primarily involving nucleophilic attack on electrophilic centers.

Acylation: In acylation reactions, typically carried out with acyl chlorides or anhydrides, the primary amine at the C3 position is expected to be significantly more reactive than the tertiary ring amine. The reaction proceeds via nucleophilic acyl substitution. The less-hindered primary amine can readily attack the electrophilic carbonyl carbon, leading to the formation of a stable amide. The tertiary amine cannot form a stable amide and is a poorer nucleophile in this context. Therefore, selective acylation at the C3-amine is the anticipated outcome.

Alkylation: Alkylation with agents like alkyl halides can occur at both nitrogen centers. The primary amine can undergo mono- or di-alkylation. The tertiary amine can be alkylated to form a quaternary ammonium (B1175870) salt. The relative rates of these reactions would depend on the specific alkylating agent and reaction conditions. The formation of a quaternary salt at the ring nitrogen is a potential outcome, especially with reactive alkylating agents like methyl iodide. One-pot methods for synthesizing substituted pyrrolidines often involve intramolecular nucleophilic substitution, highlighting the nucleophilic character of the ring nitrogen. mdpi.com

The protonation equilibria can be represented as: H₂L⁺⁺ ⇌ HL⁺ + H⁺ (pKa₁) HL⁺ ⇌ L + H⁺ (pKa₂)

Where L is the free base, HL⁺ is the monoprotonated species, and H₂L⁺⁺ is the diprotonated species. pKa₂ corresponds to the protonation of the more basic tertiary amine, and pKa₁ corresponds to the protonation of the primary amine on the already protonated molecule.

| Equilibrium | Associated Amine Group | Estimated pKa Value |

|---|---|---|

| pKa₂ (First Protonation) | Tertiary Ring Amine | ~10.5 - 11.3 |

| pKa₁ (Second Protonation) | Primary C3-Amine | ~9.0 - 10.0 |

Note: Values are estimates based on typical pKa values for N-alkylpyrrolidines and primary alkylamines. researchgate.net

Photochemical Reactivity and Charge-Transfer Complex Formation

Photochemical Reactivity: Pyrrolidine systems can undergo photochemical reactions, such as oxyfunctionalization at distal C-H positions. nih.gov The presence of nitrogen and oxygen atoms with non-bonding electrons in this compound could make it susceptible to certain photochemical transformations, although specific studies on this compound are lacking.

Charge-Transfer Complex Formation: The amine functionalities, with their lone pairs of electrons, can act as electron donors (n-donors) and interact with electron-acceptor molecules (π-acceptors or σ-acceptors) to form charge-transfer (CT) complexes. researchgate.net The formation of these complexes is often accompanied by the appearance of a new, distinct absorption band in the UV-visible spectrum. mdpi.com The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the amine donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. Both the primary and tertiary amines can participate in CT complex formation. The stability and stoichiometry of such complexes can be investigated using spectrophotometric methods. mdpi.com

| Electron Acceptor Type | Examples | Expected Interaction |

|---|---|---|

| π-Acceptors | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), TCNQ (7,7,8,8-Tetracyanoquinodimethane), Chloranil | Formation of a colored n-π* charge-transfer complex in solution. researchgate.netmdpi.com |

| σ-Acceptors | Iodine (I₂) | Formation of an n-σ* complex, often with a blue-shifted iodine band in the UV-Vis spectrum. researchgate.net |

Rearrangement and Ring Transformation Pathways of Pyrrolidine Systems

The pyrrolidine ring is a saturated five-membered heterocycle and is generally considered to be a stable chemical scaffold, largely free of ring strain. researchgate.net Consequently, rearrangement and ring transformation pathways are not spontaneous and require specific chemical or energetic activation.

Recent advances in synthetic chemistry have explored methods for "skeletal editing" of such rings. These include:

Reductive C-N Bond Cleavage : Unstrained cyclic amines like pyrrolidines can undergo ring-opening through the reductive cleavage of a C-N bond, though this often requires prior activation of the nitrogen, for example, by converting it to an N-benzoyl amide, and using photoredox catalysis. researchgate.net

Photochemical Rearrangements : Certain substituted pyrrolidine precursors can be formed through photo-promoted ring contraction of larger rings like pyridines. nih.govnih.gov This suggests that photochemical energy can, in some systems, induce skeletal rearrangements, although the direct rearrangement of a pre-formed, simple pyrrolidine ring is less common.

For this compound, any such transformation would be a non-trivial process requiring targeted synthetic conditions rather than being a feature of its general reactivity.

Computational and Theoretical Chemistry Investigations on 1 2 Methoxyethyl Pyrrolidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and ReactivityDensity Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For a compound like 1-(2-Methoxyethyl)pyrrolidin-3-amine, DFT calculations could be employed to determine its optimized molecular geometry, bond lengths, and bond angles.

Key aspects of its electronic structure and reactivity could be elucidated through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Furthermore, DFT allows for the calculation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution around the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from DFT calculations to quantify the molecule's reactive tendencies.

A hypothetical table of DFT-derived properties for a pyrrolidine (B122466) derivative is shown below for illustrative purposes.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.0 eV | Electron-donating ability |

| LUMO Energy | 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.5 eV | Chemical stability and low reactivity |

| Dipole Moment | 2.1 Debye | Molecular polarity |

| Electronegativity (χ) | 2.25 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.75 | Resistance to change in electron configuration |

Molecular Modeling and Simulation Methodologies

Reaction Pathway Modeling and Transition State CharacterizationComputational chemistry can be used to model the step-by-step mechanism of a chemical reaction involving this compound. By mapping a reaction pathway, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species.

The characterization of a transition state's geometry and energy is essential for calculating the reaction's activation energy, which determines the reaction rate. Methods like DFT are used to locate these critical points on the potential energy surface. Understanding the reaction mechanism at this level of detail is fundamental for optimizing reaction conditions and predicting product selectivity.

Molecular Dynamics Simulations for Conformational SamplingMolecular Dynamics (MD) simulations provide a way to observe the motion and behavior of a molecule over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, generating a trajectory that reveals how the molecule samples different conformations.

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational space more extensively than static calculations. By simulating the molecule in a solvent (like water) at a specific temperature, MD can provide a realistic picture of its dynamic behavior, including the flexibility of the pyrrolidine ring and the side chain, and the formation of intramolecular hydrogen bonds.

Docking Studies to Explore Molecular Recognition PrinciplesMolecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used in drug discovery to dock a small molecule into a biological target like a protein, the principles can be applied more broadly to understand molecular recognition.

In a hypothetical docking study, this compound would be treated as a "ligand," and its potential interactions with a "receptor" molecule would be assessed. The docking algorithm samples a large number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. This process can identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that govern how the molecule recognizes and binds to other molecular structures.

Insufficient Data for In-Depth Computational Analysis of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry investigations specifically focused on this compound. While experimental data and studies on related pyrrolidine derivatives exist, detailed research findings concerning the prediction of molecular properties and reactivity parameters for this specific compound are not publicly available.

Computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting a molecule's electronic structure, behavior, and reactivity. Such studies typically calculate a range of molecular properties and reactivity parameters.

Molecular Properties commonly investigated include:

Electronic Energy: The total energy of the molecule's electrons.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Reactivity Parameters derived from these properties often include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Without dedicated computational studies on this compound, the specific values for these properties and parameters remain undetermined. While research on other substituted pyrrolidines provides a general understanding of how structural modifications influence reactivity, direct extrapolation of quantitative data to this compound would be speculative and lack the scientific rigor required for this analysis.

Therefore, the creation of detailed data tables and an in-depth discussion of the predicted molecular properties and reactivity parameters for this compound is not possible at this time due to the absence of published research on this specific topic. Further computational research would be necessary to generate the data required for such an analysis.

Role of 1 2 Methoxyethyl Pyrrolidin 3 Amine As a Versatile Chemical Building Block and Scaffold Component

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The presence of both a primary amine and a cyclic secondary amine within the structure of 1-(2-Methoxyethyl)pyrrolidin-3-amine makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These heterocycles are of significant interest due to their prevalence in biologically active compounds and functional materials.

Construction of Fused and Spirocyclic Systems

The bifunctional nature of this compound allows for its use in synthetic strategies aimed at constructing complex fused and spirocyclic systems. Fused systems involve the sharing of at least one bond between two or more rings, while spirocyclic compounds feature two rings connected by a single common atom.

While direct examples detailing the use of this compound in the synthesis of fused systems are not extensively documented in publicly available literature, the general reactivity of the pyrrolidine (B122466) motif is well-established in forming such structures. For instance, pyrrolidine derivatives are key components in the synthesis of spiro-fused dihydrouracils, which are recognized for their potential in central nervous system (CNS) active compounds. researchgate.netnih.govnih.gov The synthesis often involves a multi-step pathway, including reactions like Knoevenagel condensation and 1,3-dipolar cycloaddition, to create the core pyrrolidine structure which is then further elaborated. researchgate.netnih.gov

An efficient, one-pot, three-component protocol has been developed for the stereoselective synthesis of spiro thiazolidines, which can include spirocyclic pyrrolidine derivatives. rsc.org This highlights the utility of the pyrrolidine scaffold, a core component of this compound, in constructing complex spiro-heterocycles. rsc.org

| Reaction Type | Key Intermediates/Reactants | Resulting System | Potential Application |

| Annulation Reaction | α-aminomethyl esters, Isocyanates | Spiro dihydrouracils | CNS-active compounds |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Electron-deficient alkenes | Pyrrolidine core for spirocycles | Diverse druglike molecules |

| Three-component reaction | 5-arylidene thiazolidine-2,4-diones, isatin, secondary amino acids | Spirocyclic pyrrolidines/pyrrolizidines | Novel therapeutic agents |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgbeilstein-journals.org The primary amine group of this compound makes it a suitable component for various MCRs, enabling the rapid generation of diverse and complex molecular libraries. mdpi.com

Pyrrolidine-containing scaffolds are frequently synthesized and utilized in MCRs. For example, three-component reactions involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) can yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org The amine component in these reactions is crucial, and this compound could serve this role to introduce the N-(2-methoxyethyl)pyrrolidinyl moiety into the final product.

The Mannich reaction, a classic MCR, often employs secondary amines like pyrrolidine to create 5-(alkylaminomethyl)pyrimidine nucleosides. beilstein-journals.org Furthermore, the Ugi four-component reaction (Ugi-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a powerful tool for creating α-acylaminoamides. beilstein-journals.orgnih.gov The primary amine of this compound can participate as the amine component in such reactions, leading to highly functionalized and diverse molecular structures. beilstein-journals.org

Development of Functionalized Derivatives and Analogues

The reactivity of the amino and methoxyethyl groups in this compound allows for the straightforward synthesis of various functionalized derivatives and analogues. These modifications can be used to tune the compound's physical and chemical properties for specific applications.

Synthesis of Quaternary Ammonium (B1175870) Salts and Ionic Liquids

The tertiary amine of the pyrrolidine ring in this compound can be readily quaternized by reacting it with alkyl halides in what is known as the Menschutkin reaction. nih.gov This process leads to the formation of quaternary ammonium salts. nih.govmdpi.comresearchgate.netmdpi.comtsijournals.com These salts are a class of compounds with a wide range of applications.

By carefully selecting the alkyl halide and the counter-anion, it is possible to synthesize ionic liquids (ILs) derived from this compound. mdpi.comnih.gov Ionic liquids are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility. nih.govmdpi.com Pyrrolidinium-based cations are common components of ILs. nih.govresearchgate.net The methoxyethyl group can also influence the properties of the resulting IL, potentially enhancing its performance in applications such as electrolytes for batteries. researchgate.net

| Cation Structure | Anion Examples | Potential IL Properties |

| N-alkyl-N-(2-methoxyethyl)pyrrolidinium | Br⁻, BF₄⁻, PF₆⁻, [NTf₂]⁻ | High thermal stability, wide electrochemical window |

| (Derived from this compound) | Cl⁻, [CH₃SO₃]⁻, [CHCl₂CO₂]⁻ | Tunable solubility and viscosity |

Preparation of Metal Complexes and Ligands

The nitrogen atoms in this compound, particularly the primary amine and the pyrrolidine nitrogen, can act as donor atoms to coordinate with metal ions, forming stable metal complexes. nih.govresearchgate.net The presence of the ether oxygen in the methoxyethyl side chain could also allow for multidentate coordination, making the molecule a versatile ligand in coordination chemistry.

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are widely used in the synthesis of metal complexes. nih.gov The primary amine of this compound can be converted into a Schiff base, which can then be used to form complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II). nih.govbiointerfaceresearch.com These metal complexes can exhibit interesting catalytic, magnetic, and biological properties. The geometry and stability of these complexes are influenced by the nature of the metal ion and the ligand structure. nih.govresearchgate.netresearchgate.net For example, a related ligand, 1-(2-indenylethyl)pyrrolidine, has been used to synthesize titanium and zirconium complexes. soeagra.com

| Metal Ion | Potential Ligand (derived from this compound) | Coordination Geometry |

| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base derivative | Tetrahedral, Octahedral |

| Ti(IV), Zr(IV) | Anionic form (after deprotonation) | Bent metallocene-like |

| Cd(II), Hg(II) | Unmodified amine | Distorted square pyramidal, Trigonal bipyramidal |

Incorporation into Polymeric Materials and Macromolecular Structures

The primary amine functionality of this compound allows for its incorporation into polymeric materials and macromolecular structures. It can be used as a monomer in polymerization reactions or as a functionalizing agent to modify existing polymers. For instance, it can react with compounds containing multiple reactive groups to form polyamides or polyimines.

While specific examples of polymerization using this compound are not widely reported, related amine compounds are used in the synthesis of amphoteric amine-based polymers. google.com These polymers can be produced by reacting amines with crosslinking agents. google.com Furthermore, pyrrolidinium-based ionic liquids can be polymerized to create poly(ionic liquid)s, which are materials with applications in areas such as electrolytes and gas separation membranes. amazonaws.com The synthesis of branched polyethylenimine (PEI), a widely used polymer, involves amine precursors. nih.gov The structural features of this compound make it a candidate for creating novel polymers with tailored properties.

Contribution to Chiral Catalysis and Asymmetric Synthesis

The unique structural architecture of this compound, featuring a chiral pyrrolidine core, a secondary amine at the 3-position, and an N-substituted methoxyethyl group, positions it as a promising, albeit underexplored, scaffold in the realm of chiral catalysis and asymmetric synthesis. The pyrrolidine ring is a well-established "privileged" scaffold in numerous successful chiral catalysts and ligands, valued for its conformational rigidity and the stereochemically defined positioning of its substituents. nih.govunibo.it

The potential of this compound as a precursor for novel chiral ligands and organocatalysts can be inferred from the extensive research on analogous substituted pyrrolidines. The presence of two nitrogen atoms at the 1- and 3-positions suggests its utility in the formation of bidentate ligands, which are crucial for the stereocontrol in a wide array of metal-catalyzed reactions. nih.govresearchgate.netresearchgate.net

Potential as a Chiral Ligand for Metal-Catalyzed Asymmetric Reactions

Derivatization of the 3-amino group of this compound can lead to a variety of chiral ligands. For instance, acylation or sulfonylation of the secondary amine could introduce another coordinating group, creating a bidentate or even tridentate ligand in conjunction with the tertiary amine at the 1-position. The methoxyethyl substituent on the ring nitrogen may also play a role in catalysis, potentially influencing the solubility of the resulting metal complexes or providing an additional coordination site through its ether oxygen.

The effectiveness of such ligands would be analogous to other well-established chiral diamine ligands used in asymmetric synthesis. These ligands are known to form stable complexes with transition metals like palladium, rhodium, and copper, creating a chiral environment that directs the stereochemical outcome of reactions such as asymmetric hydrogenations, allylic alkylations, and cycloadditions. nih.govacs.org

To illustrate the potential of a catalyst derived from this scaffold, a hypothetical asymmetric Michael addition is considered. Based on the performance of similar chiral diamine-based catalysts, one could anticipate high yields and enantioselectivities.

| Entry | Substrate 1 (Michael Donor) | Substrate 2 (Michael Acceptor) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Cyclohexanone | Nitrostyrene | 92 | 95 (S) |

| 2 | Propanal | Nitrostyrene | 88 | 92 (R) |

| 3 | Pentanal | β-Nitrostyrene | 90 | 93 (R) |

Role in Organocatalysis

Beyond metal catalysis, the pyrrolidine framework is a cornerstone of modern organocatalysis. unibo.it Proline and its derivatives are among the most successful organocatalysts, operating through enamine or iminium ion intermediates. The 3-amino group of this compound could be utilized to develop novel bifunctional organocatalysts. For example, the introduction of a hydrogen-bond donor group, such as a urea (B33335) or thiourea (B124793) moiety, onto the 3-amino group could lead to a catalyst capable of activating both the nucleophile and the electrophile in a reaction, thereby enhancing both reactivity and stereoselectivity.

The N-methoxyethyl group, while not as sterically demanding as other N-substituents commonly found in organocatalysts, could still influence the catalyst's conformation and, consequently, the stereochemical outcome of the catalyzed reaction. The development of such bifunctional catalysts from this scaffold could find applications in asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions.

The following table presents plausible research findings for a bifunctional organocatalyst derived from this compound in an asymmetric aldol reaction.

| Entry | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % of syn isomer) |

|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 95:5 | 98 |

| 2 | Benzaldehyde | Acetone | 90:10 | 94 |

| 3 | 2-Chlorobenzaldehyde | Cyclohexanone | 97:3 | 99 |

Structure Reactivity and Structure Function Relationship Studies in Academic Contexts

Systematic Investigation of Substituent Effects on Chemical Reactivity

The reactivity of 1-(2-Methoxyethyl)pyrrolidin-3-amine is primarily dictated by the two nitrogen atoms: the tertiary amine within the pyrrolidine (B122466) ring and the primary amine at the 3-position. The nucleophilicity and basicity of these amines can be modulated by introducing various substituents onto the pyrrolidine ring. nih.gov While specific experimental studies on the systematic substitution of this exact molecule are not extensively documented in publicly available literature, general principles of organic chemistry and studies on related N-alkylpyrrolidines and other aliphatic amines allow for a detailed theoretical analysis. nih.govchemrxiv.org

Electron-withdrawing groups (EWGs) attached to the pyrrolidine ring, for instance at the 4-position, would be expected to decrease the basicity of both nitrogen atoms through an inductive effect. Conversely, electron-donating groups (EDGs) would increase electron density, thereby enhancing basicity and nucleophilicity. The magnitude of this effect would depend on the nature of the substituent and its stereochemical relationship to the amine centers.

A hypothetical systematic investigation could involve the synthesis of a series of derivatives with varying substituents at the 4-position of the pyrrolidine ring. The reactivity of these derivatives could then be assessed in a model reaction, such as N-acylation or alkylation. The reaction rates would be expected to correlate with the electronic properties of the substituents.

To quantify these relationships, a Hammett-type analysis, traditionally used for aromatic systems, could be adapted. libretexts.org For aliphatic systems, Taft parameters (σ* for polar effects and E_s for steric effects) are often employed to dissect the contributions of electronic and steric factors to reactivity. A linear free-energy relationship (LFER) could be established by plotting the logarithm of the reaction rate constant against these parameters.

Table 1: Predicted Substituent Effects on the Basicity of the Pyrrolidin-3-amine Nitrogens

| Substituent at C4 | Electronic Effect | Predicted Effect on pKa | Rationale |

|---|---|---|---|

| -NO₂ | Strong EWG | Decrease | Inductive electron withdrawal reduces electron density on the nitrogen atoms. |

| -CN | Moderate EWG | Decrease | Inductive withdrawal and minor resonance effects lower basicity. |

| -F | Halogen EWG | Decrease | Inductive effect outweighs the weak donating effect of the lone pairs. beilstein-journals.org |

| -CH₃ | Weak EDG | Increase | Inductive electron donation increases electron density on the nitrogens. |

Impact of the 2-Methoxyethyl Moiety on Electronic and Steric Properties

The 1-(2-methoxyethyl) group is a key feature of the title compound, influencing its properties in several ways. This group is often incorporated in drug design to enhance aqueous solubility and to act as a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target. acs.org

Steric Properties: The 2-methoxyethyl group is larger and more flexible than a simple alkyl group like ethyl. This increased steric bulk can hinder the approach of reactants to the pyrrolidine nitrogen, potentially slowing the rate of reactions where this nitrogen acts as a nucleophile. researchgate.net However, its flexibility may allow it to adopt conformations that minimize steric clashes, depending on the reaction conditions and the nature of the electrophile. The presence of this group can also influence the conformational equilibrium of the pyrrolidine ring itself.

Table 2: Comparison of Properties of N-Substituents on the Pyrrolidine Ring

| N-Substituent | Electronic Effect | Steric Hindrance | Predicted Influence on Pyrrolidine N Basicity |

|---|---|---|---|

| -CH₂CH₃ (Ethyl) | Weak +I | Moderate | Baseline |

| -CH₂CH₂OCH₃ (2-Methoxyethyl) | Weak -I | Higher | Decreased |

Exploring Conformational Dynamics and Their Influence on Chemical Behavior

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often described as "pseudorotation." nih.gov The most common conformations are the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced in opposite directions from the plane of the other three). nih.gov The specific pucker of the ring can significantly impact the spatial orientation of its substituents, thereby influencing its reactivity and its ability to bind to a receptor. nih.govresearchgate.net

The N-substituent, in this case, the 2-methoxyethyl group, plays a crucial role in determining the preferred conformation of the pyrrolidine ring. researchgate.net The flexible side chain can interact with the ring and its other substituents through non-covalent interactions, such as intramolecular hydrogen bonding or steric repulsion. Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of the molecule and identifying the lowest energy (most stable) conformers. acs.orgbiorxiv.org

Table 3: Common Pyrrolidine Ring Puckers and Influencing Factors

| Pucker Type | Description | Factors Favoring this Pucker |

|---|---|---|

| Cγ-endo | The Cγ atom is puckered towards the substituent at the nitrogen. | Can be influenced by bulky N-substituents and stereoelectronic effects of other ring substituents. frontiersin.org |

Theoretical Frameworks for Predicting Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that seek to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov For a series of derivatives of this compound, QSAR studies could be employed to predict their reactivity or potential biological activity. tandfonline.comscispace.comtandfonline.com

These models are built by first calculating a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecular structure, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters like Taft's E_s.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol and water).

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property.

For instance, a QSAR model could be developed to predict the pKa of the 3-amino group in a series of substituted 1-(2-Methoxyethyl)pyrrolidin-3-amines. The model might find that the pKa is strongly correlated with the partial charge on the nitrogen atom and the electrostatic potential around it. Such a model would be invaluable for the in silico design of new derivatives with a desired basicity.

Design Principles for Novel Chemical Entities Based on the this compound Scaffold

The this compound scaffold offers several attractive features for the design of novel chemical entities, particularly in the context of drug discovery. researchgate.netnih.govsemanticscholar.org The pyrrolidine ring provides a rigid, three-dimensional framework that can be used to orient functional groups in specific vectors in space. nih.gov The presence of two addressable nitrogen atoms allows for diverse chemical modifications.

Key design principles for creating new molecules based on this scaffold include:

Scaffold Decoration: The 3-amino group can be functionalized to introduce a wide variety of substituents that can interact with a biological target. For example, it can be acylated to form amides or reacted with sulfonyl chlorides to form sulfonamides. The choice of substituent would be guided by the desired properties, such as hydrogen bonding capacity, charge, and hydrophobicity.

Modulation of Physicochemical Properties: The 2-methoxyethyl group can be modified or replaced to fine-tune the molecule's properties. For instance, replacing it with a more polar group could further enhance aqueous solubility, while a more lipophilic group would increase its ability to cross cell membranes. The concept of bioisosterism can be applied here, where a group is replaced by another with similar steric and electronic properties to improve pharmacokinetic properties without losing biological activity. drugdesign.orgcambridgemedchemconsulting.comscispace.comuniroma1.it

Stereochemical Control: The pyrrolidine ring in this compound contains a chiral center at the 3-position. Synthesizing and testing individual enantiomers is a critical design principle, as different stereoisomers often have vastly different biological activities. Further chiral centers can be introduced on the ring or on substituents to explore the chemical space more extensively.

Conformational Constraint: The flexibility of the scaffold can be reduced by introducing additional rings or bulky substituents. This can lock the molecule into a specific conformation that is optimal for binding to a target, which can lead to increased potency and selectivity.

By applying these principles, medicinal chemists can rationally design libraries of compounds based on the this compound scaffold to optimize their interaction with a specific biological target and to develop new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。